molecular formula C10H8O2 B13983310 3-Methylbenzofuran-6-carbaldehyde

3-Methylbenzofuran-6-carbaldehyde

Cat. No.: B13983310
M. Wt: 160.17 g/mol
InChI Key: RZCWHZIWTKHYNB-UHFFFAOYSA-N
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Description

3-Methyl-6-benzofurancarboxaldehyde is an organic compound with the molecular formula C10H8O2. It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-benzofurancarboxaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzofuran with an appropriate acyl chloride, followed by oxidation to form the aldehyde group. Another method includes the cyclization of 2-hydroxy-3-methylbenzaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of 3-Methyl-6-benzofurancarboxaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-benzofurancarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-6-benzofurancarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-benzofurancarboxaldehyde involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-benzofurancarboxaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-6-12-10-4-8(5-11)2-3-9(7)10/h2-6H,1H3

InChI Key

RZCWHZIWTKHYNB-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)C=O

Origin of Product

United States

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